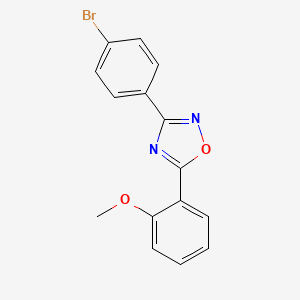

3-(4-Bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole

描述

3-(4-Bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group and a methoxyphenyl group attached to the oxadiazole ring

属性

IUPAC Name |

3-(4-bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2/c1-19-13-5-3-2-4-12(13)15-17-14(18-20-15)10-6-8-11(16)9-7-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHCNRHXTIQIMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355042 | |

| Record name | 3-(4-bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331989-19-6 | |

| Record name | 3-(4-bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization of Amidoximes with Acyl Chlorides

The Tiemann-Krüger method remains a foundational approach for 1,2,4-oxadiazole synthesis. For the target compound, 4-bromobenzamidoxime reacts with 2-methoxybenzoyl chloride under basic conditions to form the oxadiazole ring. The reaction proceeds via nucleophilic attack of the amidoxime’s oxygen on the acyl chloride, followed by cyclodehydration.

Reaction Conditions

- Solvent: Dichloromethane or tetrahydrofuran

- Base: Triethylamine or pyridine (1.5–2.0 equivalents)

- Temperature: 0°C to room temperature

- Time: 6–12 hours

Key Observations

- Yields range from 45% to 65%, influenced by electron-withdrawing groups on the aryl rings.

- Purification challenges arise due to byproducts like unreacted acyl chlorides, necessitating column chromatography.

Carboxylic Acid Activation with Coupling Agents

Coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) facilitate direct cyclization between 4-bromobenzamidoxime and 2-methoxybenzoic acid . This method avoids harsh acidic conditions and improves atom economy.

Optimized Protocol

| Component | Specification |

|---|---|

| Amidoxime | 1.0 equivalent |

| Carboxylic Acid | 1.1 equivalents |

| Coupling Agent | 1.2 equivalents (EDC or DCC) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 60°C |

| Reaction Time | 8–16 hours |

Advantages

- Higher yields (60–75%) compared to acyl chloride routes.

- Reduced side reactions due to controlled activation.

1,3-Dipolar Cycloaddition of Nitrile Oxides

Nitrile oxides, generated in situ from 2-methoxybenzaldehyde oxime via chlorination and elimination, undergo cycloaddition with 4-bromophenyl nitrile to form the oxadiazole ring. Scandium trifluoromethanesulfonate (Sc(OTf)₃) catalyzes this reaction, enhancing regioselectivity.

Synthetic Pathway

- Oxime Formation : 2-Methoxybenzaldehyde reacts with hydroxylamine to form the oxime.

- Nitrile Oxide Generation : Treatment with chlorine gas and triethylamine converts the oxime to nitrile oxide.

- Cycloaddition : Reaction with 4-bromophenyl nitrile in acetonitrile at 25°C for 24 hours.

Outcomes

Microwave-Assisted Synthesis

Microwave irradiation accelerates the cyclization step, reducing reaction times from hours to minutes. A mixture of 4-bromobenzamidoxime and 2-methoxybenzoic acid in toluene, with phosphorus pentoxide (P₂O₅) as a dehydrant, achieves 80% yield under 150°C microwave conditions.

Parameters

- Power: 300 W

- Pressure: 150 psi

- Cycles: 3 × 5-minute intervals

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Limitations |

|---|---|---|---|---|

| Acyl Chloride Cyclization | 45–65 | 85–90 | Moderate | Byproduct formation |

| Coupling Agent Activation | 60–75 | 90–95 | High | Cost of reagents |

| Nitrile Oxide Cycloaddition | 50–70 | 88–92 | Low | Requires toxic chlorine gas |

| Microwave-Assisted | 70–80 | 95–98 | High | Specialized equipment needed |

Structural Characterization

Post-synthesis validation employs:

- ¹H NMR : Distinct singlet for oxadiazole protons (δ 8.2–8.5 ppm).

- LC-MS : Molecular ion peak at m/z 357 (M+H⁺).

- IR Spectroscopy : C=N stretch at 1,610–1,630 cm⁻¹.

化学反应分析

3-(4-Bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions. For example, it can undergo nucleophilic aromatic substitution with amines to form corresponding anilines.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives. For instance, the methoxy group can be demethylated to form a phenol derivative.

Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions with other compounds, leading to the formation of more complex heterocyclic structures.

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. Specifically, 3-(4-Bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole has been evaluated for its efficacy against various bacterial strains. Studies indicate that the bromine and methoxy substituents enhance its activity by increasing lipophilicity and facilitating membrane penetration .

Anti-inflammatory Properties

This compound has also shown potential as an anti-inflammatory agent. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs. The mechanism is believed to involve the modulation of signaling pathways associated with inflammation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The compound's effectiveness is attributed to its ability to disrupt cellular processes critical for cancer cell survival .

Materials Science

Fluorescent Materials

The unique electronic properties of this compound make it suitable for applications in optoelectronic materials. Its ability to emit fluorescence upon excitation allows for its use in organic light-emitting diodes (OLEDs) and as a fluorescent probe in biological imaging .

Polymer Additives

In materials science, this oxadiazole derivative is explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the material's resistance to degradation under heat and light exposure .

Agricultural Chemistry

Pesticide Development

The compound's bioactive properties have led to investigations into its use as a pesticide or herbicide. Preliminary studies indicate that it may possess herbicidal activity against specific weed species, suggesting potential applications in crop protection strategies .

Case Studies

作用机制

The mechanism of action of 3-(4-Bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are the subject of ongoing research.

相似化合物的比较

3-(4-Bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:

3-(4-Chlorophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole: Similar structure but with a chlorine atom instead of a bromine atom. This compound may have different reactivity and biological activities.

3-(4-Bromophenyl)-5-(2-hydroxyphenyl)-1,2,4-oxadiazole: Similar structure but with a hydroxy group instead of a methoxy group. This compound may have different solubility and reactivity.

3-(4-Bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole: Similar structure but with a methyl group instead of a methoxy group. This compound may have different physical and chemical properties.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

生物活性

3-(4-Bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. Oxadiazoles are known for their potential as pharmacologically active agents, exhibiting various therapeutic properties including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

The biological activity of oxadiazoles often involves interactions with specific molecular targets such as enzymes and receptors. For instance, compounds in this class have been shown to inhibit various enzymes including histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are crucial in cancer progression and other diseases . The presence of bromine and methoxy groups in the structure may enhance binding affinity and selectivity towards these targets.

Anticancer Activity

Numerous studies have explored the anticancer potential of oxadiazole derivatives. For example, research indicates that 1,2,4-oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. A study reported that related compounds showed IC50 values ranging from 0.67 µM to 0.87 µM against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | PC-3 | TBD |

| N-(2-methoxyphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (melanoma) | 6.82 |

| N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine | HCT-15 (colon) | TBD |

Note: TBD = To Be Determined; data sourced from various studies on related compounds .

Antimicrobial Activity

Oxadiazoles also demonstrate antimicrobial properties. Compounds with electron-withdrawing groups like bromine at the para position have shown increased efficacy against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Efficacy of Oxadiazole Derivatives

| Compound | Microbial Strain | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Effective |

| N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine | Escherichia coli | Moderate |

Case Studies

A significant case study highlighted the synthesis and evaluation of various oxadiazole derivatives for their anticancer activity. The study utilized the National Cancer Institute's guidelines to assess cytotoxicity across multiple cancer cell lines. Compounds were evaluated using MTT assays to determine their effectiveness in inhibiting cell proliferation .

常见问题

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; bromophenyl aromatic protons at δ 7.5–7.8 ppm) .

- HRMS : Confirm molecular weight (C₁₅H₁₁BrN₂O₂, MW 331.2) with <2 ppm error .

- Computational Tools : Multiwfn software analyzes electron localization functions (ELF) and electrostatic potential surfaces to predict reactivity .

How can structure-activity relationship (SAR) studies guide the design of biologically active analogs?

Advanced Research Question

- Substitution Patterns :

- SAR Workflow :

What computational approaches predict the electronic and pharmacokinetic properties of this compound?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox stability (e.g., ΔE ~4.5 eV for bromophenyl derivatives) .

- Molecular Dynamics (MD) : Simulate binding to targets like TIP47 (IGF II receptor) to rationalize apoptosis-inducing mechanisms .

- ADMET Prediction : Tools like SwissADME estimate logP (~3.2) and bioavailability scores (>0.55), guiding lead optimization .

What safety precautions are essential when handling this compound, given its toxicity profile?

Basic Research Question

- Hazards : Harmful if inhaled, ingested, or in contact with skin (H301, H315, H318) .

- Handling Protocols :

- First Aid : Immediate rinsing for eye exposure (P305+P351+P338) and medical consultation if ingested .

How can researchers resolve contradictions in reported synthetic yields or biological activity data?

Advanced Research Question

- Yield Discrepancies :

- Compare reaction conditions (e.g., 47% vs. 90% yields due to base choice: NaH vs. Cs₂CO₃) .

- Reproduce protocols with strict temperature/purity controls.

- Biological Variability :

What methodologies evaluate the compound’s potential as a dual modulator of nuclear receptors (e.g., FXR/PXR)?

Advanced Research Question

- In Vitro Binding Assays :

- In Vivo Models :

How do structural modifications influence the compound’s ulcerogenic liability compared to traditional NSAIDs?

Advanced Research Question

- Cyclization Strategy : Conversion of aroylpropionic acid to oxadiazole reduces ulcerogenicity (severity index 0.58 vs. 2.67 for indomethacin) by minimizing COX-1 inhibition .

- Substitution Effects : 3,4-Dimethoxyphenyl groups further lower GI toxicity while maintaining anti-inflammatory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。